molecular formula C8H8Cl3N B086774 1-(2,3-Dichloroallyl)pyridinium chloride CAS No. 1075-56-5

1-(2,3-Dichloroallyl)pyridinium chloride

Cat. No.: B086774
CAS No.: 1075-56-5
M. Wt: 224.5 g/mol
InChI Key: RFRQQNJDUQXAAS-PHZXCRFESA-M
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Description

1-(2,3-Dichloroallyl)pyridinium chloride is a chemical compound with the molecular formula C8H8Cl3N and a molecular weight of 224.51482 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a 2,3-dichloroallyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2,3-Dichloroallyl)pyridinium chloride typically involves the reaction of pyridine with 2,3-dichloropropene in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-(2,3-Dichloroallyl)pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridinium oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding pyridinium derivatives.

    Substitution: The 2,3-dichloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridinium compounds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dichloroallyl)pyridinium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloroallyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the 2,3-dichloroallyl group, which can form covalent bonds with nucleophiles .

Comparison with Similar Compounds

1-(2,3-Dichloroallyl)pyridinium chloride can be compared with other similar compounds, such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties and used in oral care products.

    Benzalkonium chloride: A quaternary ammonium compound with disinfectant properties.

    Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.

Properties

IUPAC Name

1-[(Z)-2,3-dichloroprop-2-enyl]pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N.ClH/c9-6-8(10)7-11-4-2-1-3-5-11;/h1-6H,7H2;1H/q+1;/p-1/b8-6-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRQQNJDUQXAAS-PHZXCRFESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=CCl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[N+](C=C1)C/C(=C/Cl)/Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-56-5
Record name 1-(2,3-Dichloroallyl)pyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-dichloroallyl)pyridinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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